molecular formula C19H24N2O3S B4502583 N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}benzenesulfonamide

N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}benzenesulfonamide

Cat. No.: B4502583
M. Wt: 360.5 g/mol
InChI Key: IVYHPJVPNFVQBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}benzenesulfonamide is a useful research compound. Its molecular formula is C19H24N2O3S and its molecular weight is 360.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.15076381 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phospholipase A2 Inhibition and Cardioprotective Effects

N-(1-Benzyl-4-piperidinyl)-4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino]-benzenesulfonamide, a compound closely related to the chemical structure , has been evaluated for its inhibitory effects on membrane-bound phospholipase A2. This compound demonstrated potent inhibition of arachidonic acid liberation, significantly reducing myocardial infarction size in coronary occluded rats, suggesting potential cardioprotective effects (Oinuma et al., 1991).

Anticancer and Antiviral Potential

Substituted benzenesulfonamides, including those with a piperidine moiety, have been studied for their biological activities, particularly as CCR5 antagonists for preventing HIV-1 infection and as potential anticancer agents. The preparation of 4-methyl-N-ethyl-N-(piperidin-4-yl)benzenesulfonamide and related compounds has shown promising results, highlighting their utility in drug development (Cheng De-ju, 2015).

Carbonic Anhydrase Inhibition

Research on benzenesulfonamides incorporating various moieties, such as aroylhydrazone, piperidinyl, and sulfone, has been conducted to assess their inhibitory activity against human carbonic anhydrase isozymes. These compounds show low nanomolar activity against certain isozymes, indicating their potential for therapeutic applications in conditions such as glaucoma, epilepsy, obesity, and cancer (Alafeefy et al., 2015).

Neuroprotective and Cognitive Enhancing Properties

The study of compounds like SB-399885, which bears similarity in structural function to benzenesulfonamides, has revealed potent, selective antagonistic activity against the 5-HT6 receptor. Such compounds have demonstrated cognitive enhancing properties in animal models, suggesting potential applications in treating cognitive deficits associated with Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Enzyme Inhibition for Disease Treatment

Incorporating 1,3,5-triazine motifs into benzenesulfonamides has resulted in compounds with antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory activity. These properties are associated with potential treatments for diseases like Alzheimer's, Parkinson's, and pigmentation disorders (Lolak et al., 2020).

Properties

IUPAC Name

N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-21-13-11-18(12-14-21)24-17-9-7-16(8-10-17)15-20-25(22,23)19-5-3-2-4-6-19/h2-10,18,20H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYHPJVPNFVQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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